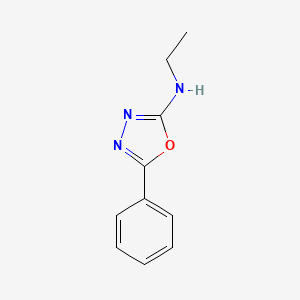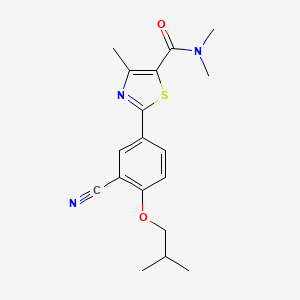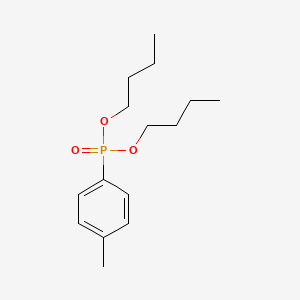
Dibutyl (4-methylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C15H25O3P It is a phosphonate ester derived from 4-methylphenylphosphonic acid and dibutyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylphosphonic dichloride with dibutyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by the dibutyl groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.
Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. In this case, dibutyl phosphite can react with 4-methylbenzyl chloride to form this compound. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically carried out in batch reactors, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (4-methylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphonates.
Wissenschaftliche Forschungsanwendungen
Dibutyl (4-methylphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that interact with phosphate groups, such as phosphatases.
Industry: It is used as an additive in lubricants and flame retardants due to its thermal stability and ability to form protective films on metal surfaces.
Wirkmechanismus
The mechanism of action of dibutyl (4-methylphenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing the binding of natural substrates. This inhibition can modulate various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phosphonate: Lacks the 4-methylphenyl group, making it less hydrophobic and less selective in biological systems.
Diphenyl (4-methylphenyl)phosphonate: Contains phenyl groups instead of butyl groups, resulting in different solubility and reactivity profiles.
Diethyl (4-methylphenyl)phosphonate: Similar structure but with ethyl groups, leading to different physical and chemical properties.
Uniqueness
Dibutyl (4-methylphenyl)phosphonate is unique due to its combination of butyl and 4-methylphenyl groups, which confer specific hydrophobic and electronic properties. These properties make it particularly useful in applications where selective interactions with hydrophobic or aromatic environments are required.
Eigenschaften
IUPAC Name |
1-dibutoxyphosphoryl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O3P/c1-4-6-12-17-19(16,18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURMUUTTGGHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C1=CC=C(C=C1)C)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510913 |
Source


|
| Record name | Dibutyl (4-methylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-10-0 |
Source


|
| Record name | Dibutyl (4-methylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
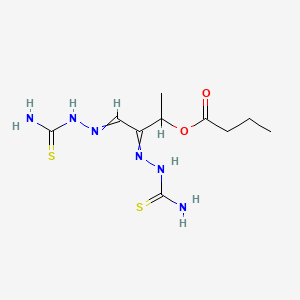
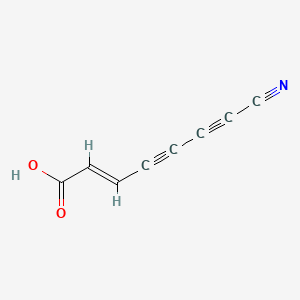
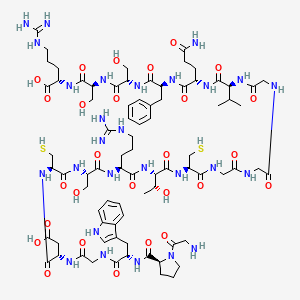

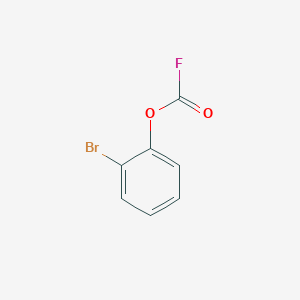
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)

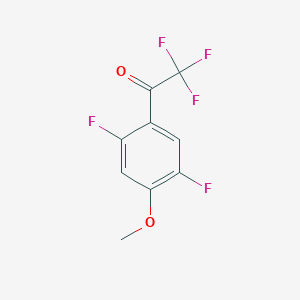
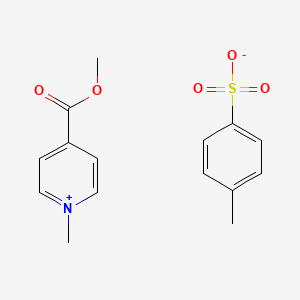
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)

